1-(Benzyloxy)-4-(ethoxymethyl)benzene
Description
1-(Benzyloxy)-4-(ethoxymethyl)benzene is a diaryl ether compound featuring a benzene ring substituted at the 1-position with a benzyloxy group (OCH₂C₆H₅) and at the 4-position with an ethoxymethyl group (CH₂OCH₂CH₃). Its molecular formula is C₁₆H₁₈O₂, with a molecular weight of 242.31 g/mol. The benzyloxy group introduces aromatic bulk and lipophilicity, while the ethoxymethyl group contributes moderate polarity. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, where ether linkages are critical .
Properties
CAS No. |
501650-32-4 |
|---|---|
Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-phenylmethoxybenzene |
InChI |
InChI=1S/C16H18O2/c1-2-17-12-15-8-10-16(11-9-15)18-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
MCQXUJXNSPRJNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)-4-(ethoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyloxybenzyl alcohol is then reacted with ethyl iodide under basic conditions to introduce the ethoxymethyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-4-(ethoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
1-(Benzyloxy)-4-(ethoxymethyl)benzene serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of various derivatives that possess altered chemical properties or biological activities. The presence of both the benzyloxy and ethoxymethyl groups allows for diverse modifications, leading to compounds with unique functionalities.
Synthetic Routes
The synthesis typically involves the reaction of benzyl alcohol with ethyl bromide in the presence of a base such as sodium hydride. This nucleophilic substitution reaction replaces the hydroxyl group of benzyl alcohol with an ethoxy group, yielding the desired compound.
Biological Research
Potential Bioactive Compound
Research indicates that this compound may exhibit bioactive properties. Preliminary studies suggest it could have antimicrobial and anti-inflammatory effects, making it a candidate for further investigation in drug development .
Antimycobacterial Activity
Compounds structurally related to this compound have shown activity against Mycobacterium tuberculosis. This highlights its potential as a precursor for developing new antitubercular agents .
Pharmaceutical Applications
Drug Development Precursor
Due to its structural features, this compound is explored as a precursor for drug development. Its ability to modulate biological targets suggests it could play a role in creating novel therapeutic agents .
Case Studies
A series of studies have evaluated derivatives of benzyloxy compounds for their efficacy against various pathogens. For instance, N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and tested for their ability to inhibit M. tuberculosis, demonstrating the potential of such compounds in pharmaceutical applications .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its unique chemical structure allows it to be incorporated into formulations requiring specific solubility and reactivity characteristics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemical Synthesis | Used as an intermediate for synthesizing complex organic molecules |
| Biological Research | Investigated for antimicrobial and anti-inflammatory properties |
| Pharmaceutical | Explored as a precursor for drug development, particularly against tuberculosis |
| Industrial | Utilized in producing specialty chemicals and materials |
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-(ethoxymethyl)benzene involves its interaction with various molecular targets. The benzyloxy and ethoxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(benzyloxy)-4-(ethoxymethyl)benzene with structurally related compounds:
Key Observations :
- Bulk and Lipophilicity : The benzyloxy group increases molecular weight and lipophilicity compared to methoxy or ethoxymethyl substituents. Compounds with dual benzyloxy groups (e.g., C₂₁H₂₀O₂) are significantly bulkier, impacting solubility .
- Reactivity: Ethynyl substituents (C≡CH) enable click chemistry (e.g., Sonogashira coupling), whereas bromoethoxy groups (C₁₅H₁₅BrO₂) facilitate nucleophilic substitutions .
- Polarity : Ethoxymethyl and methoxy groups enhance polarity compared to benzyloxy, improving solubility in polar solvents .
Stability and Functional Group Compatibility
- Acid/Base Stability: Ethers like ethoxymethyl and benzyloxy are stable under basic conditions but cleaved by strong acids (e.g., HBr/HOAc). Benzyloxy groups can be removed via hydrogenolysis, offering a protective group strategy .
- Thermal Stability : Ethynyl-substituted compounds (e.g., C₁₅H₁₂O) exhibit high thermal stability (melting point 260°C), suitable for high-temperature applications .
Research Findings and Trends
Etherification Catalysis : Iron(II/III) chloride catalyzes eco-friendly ether synthesis, though yields vary with substituent electronics (e.g., trifluoromethyl groups inhibit reactions) .
Protective Group Strategies: Benzyloxy groups are widely used for alcohol protection due to their reversible cleavage under hydrogenolysis .
Click Chemistry : Ethynyl-substituted aromatics (e.g., C₁₅H₁₂O) are pivotal in bioorthogonal reactions, enabling targeted drug delivery systems .
Biological Activity
1-(Benzyloxy)-4-(ethoxymethyl)benzene, with the CAS number 69697-44-5, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 228.29 g/mol. The compound features a benzene ring substituted with a benzyloxy group and an ethoxymethyl group, which contribute to its unique chemical properties and potential applications in pharmaceuticals and materials science.
Antimicrobial Activity
A review of related compounds suggests that this compound may possess antimicrobial properties. For example, compounds similar to this structure have been evaluated for their effectiveness against various bacterial strains. Data from the synthesis and evaluation of related benzyloxy compounds indicate promising antimicrobial activity, which could extend to this compound .
Antitumor Potential
In the realm of oncology, certain benzyloxy derivatives have demonstrated cytotoxic effects against cancer cell lines. The biological activity profile suggests that this compound could be explored further for its potential antitumor properties. Preliminary studies on structurally similar compounds indicate that they may inhibit cell proliferation in various cancer types .
Case Study 1: Antimycobacterial Evaluation
A study focused on the synthesis of N-(4-(benzyloxy)benzylamines revealed that related compounds exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. The results indicated that structural modifications could enhance biological efficacy, suggesting a pathway for future research involving this compound .
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of benzyloxy derivatives on human leukemia cells. The findings showed that certain analogs induced apoptosis in cancer cells, highlighting the potential for developing therapeutic agents based on the benzyloxy scaffold .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of several compounds related to this compound:
| Compound Name | Structural Features | Unique Properties | Biological Activity |
|---|---|---|---|
| 4-Benzyloxybenzyl Alcohol | Contains a benzyloxy group | Potentially more soluble in water | Antimicrobial activity |
| 1-(Benzyloxy)-2-methylbenzene | Methyl substitution on the benzene ring | Altered electronic properties | Cytotoxicity against cancer cells |
| Ethyl 4-benzylphenyl Ether | Ethyl group instead of ethoxymethyl | Different solubility characteristics | Antimycobacterial effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
